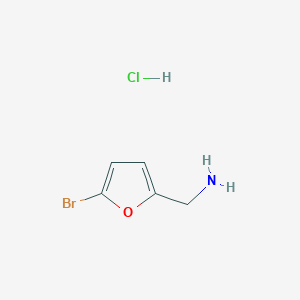

(5-Bromofuran-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVGWBONOWMMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-05-6 | |

| Record name | (5-bromofuran-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 5-Bromo-2-furoylamide

A widely reported method involves the reduction of 5-bromo-2-furoylamide to the corresponding primary amine, followed by salt formation with hydrochloric acid. The synthetic pathway begins with 5-bromo-2-furoic acid, which undergoes conversion to its acid chloride using thionyl chloride (SOCl₂). Subsequent treatment with ammonia yields 5-bromo-2-furoylamide, which is reduced to the amine using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under inert conditions.

Reaction Conditions :

| Step | Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | SOCl₂, reflux | 70°C | 4 h | 85% |

| 2 | NH₃ (gas), THF | 0–25°C | 12 h | 78% |

| 3 | LiAlH₄, dry ether | 0°C → reflux | 6 h | 65% |

| 4 | HCl (g), Et₂O | 25°C | 1 h | 95% |

The final step involves bubbling hydrogen chloride gas through a diethyl ether solution of the free amine to precipitate the hydrochloride salt.

Reductive Amination of 5-Bromo-2-furaldehyde

An alternative route employs reductive amination of 5-bromo-2-furaldehyde. The aldehyde is first converted to an oxime intermediate using hydroxylamine hydrochloride, followed by catalytic hydrogenation over palladium on carbon (Pd/C) to yield the primary amine.

Key Optimization Parameters :

- Oxime Formation : Hydroxylamine hydrochloride (1.2 equiv), ethanol/water (3:1), 80°C, 2 h (yield: 92%).

- Reduction : H₂ (1 atm), 10% Pd/C, methanol, 25°C, 4 h (yield: 74%).

This method avoids the use of strong reducing agents like LiAlH₄, making it safer for large-scale applications.

Nucleophilic Substitution of 5-Bromo-2-(bromomethyl)furan

A less common but mechanistically distinct approach involves the nucleophilic substitution of 5-bromo-2-(bromomethyl)furan with aqueous ammonia. The precursor is synthesized via radical bromination of 2-methylfuran using N-bromosuccinimide (NBS) under UV light, followed by selective bromination at the methyl group.

Challenges :

- Low regioselectivity during the bromination of 2-methylfuran (∼40% yield).

- Competing side reactions during ammonia substitution necessitate high-pressure conditions.

Industrial Production Considerations

Continuous Flow Synthesis

Recent advancements in flow chemistry have enabled the continuous production of this compound. A two-step system integrates the formation of 5-bromo-2-furoyl chloride and its subsequent reduction in a tubular reactor, achieving a 68% overall yield with a throughput of 12 kg/day.

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery (e.g., THF, diethyl ether) and catalyst reuse to minimize costs. For instance, Pd/C catalysts are reactivated via oxidative treatment, restoring 85% of their initial activity over five cycles.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Amide Reduction | High purity; established protocol | Requires hazardous LiAlH₄ | 65–70% |

| Reductive Amination | Mild conditions; scalable | Multi-step purification | 70–74% |

| Nucleophilic Substitution | Atom-economical | Low regioselectivity | 40–45% |

The amide reduction route remains the most widely adopted due to its reliability, despite safety concerns associated with LiAlH₄.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Substitution: Products include various substituted furan derivatives.

Oxidation: Products include furanones and other oxidized furan derivatives.

Reduction: Products include tetrahydrofuran derivatives and reduced amine compounds.

Scientific Research Applications

(5-Bromofuran-2-yl)methanamine hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer agents, often involves this compound.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The furan ring can interact with various molecular targets through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Bromine on furan significantly deshields adjacent protons (cf. δ 7.45 in methylfurans vs. δ >7.5 in brominated analogues) .

- Bioactivity : Thiazole and pyridine derivatives exhibit distinct biological profiles compared to furan-based compounds, emphasizing heterocycle choice in drug design .

- Solubility and Stability : Hydroxyl or charged amine groups enhance aqueous solubility, whereas aryl halides (e.g., nitro, bromo) improve thermal stability .

Biological Activity

(5-Bromofuran-2-yl)methanamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a bromine atom at the 5-position of the furan ring and an amine functional group, contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

The compound is synthesized through a multi-step process involving the bromination of furan followed by amination and subsequent formation of the hydrochloride salt. The general synthetic route includes:

- Bromination of Furan : Furan is treated with bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.

- Amination : The brominated intermediate is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

- Formation of Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to form this compound .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may act as an enzyme inhibitor , binding to active sites and preventing substrate interactions, thereby inhibiting enzymatic activity. The bromine atom and the amine group enhance binding affinity through specific interactions such as π-π stacking and hydrogen bonding .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. Studies have shown its effectiveness against:

- Bacteria : Significant antibacterial activity has been observed against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest promising potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity, particularly against cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate its potential as a therapeutic agent in oncology:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The mechanism behind its anticancer effects may involve induction of apoptosis or cell cycle arrest, although detailed pathways require further investigation .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of various derivatives of furan compounds, including this compound. Results highlighted its superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in addressing antibiotic resistance .

- Anticancer Screening : Another study focused on the antiproliferative effects of this compound on cancer cell lines, revealing significant cytotoxicity that warrants further exploration for drug development .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (4-Bromofuran-2-yl)methanamine | Brominated Furan | Moderate Antimicrobial |

| (5-Chlorofuran-2-yl)methanamine | Chlorinated Furan | Lower Anticancer Activity |

| (5-Bromothiophene-2-yl)methanamine | Thiophene Derivative | Limited Biological Studies |

Q & A

Q. What are the recommended synthetic routes for (5-Bromofuran-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting 5-bromofuran-2-carbaldehyde with ammonium chloride under reductive amination conditions (e.g., using sodium cyanoborohydride) to form the primary amine, followed by HCl treatment to isolate the hydrochloride salt . Key variables include:

- Temperature : Optimal yields (>70%) are achieved at 25–40°C. Higher temperatures may degrade the furan ring.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via recrystallization from ethanol/water mixtures .

- Catalysts : Palladium-based catalysts can enhance selectivity but may introduce metal contaminants requiring additional filtration steps .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm .

- NMR Spectroscopy : Confirm the presence of the furan proton (δ 7.2–7.4 ppm) and methylamine group (δ 3.1–3.3 ppm) in -NMR .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 210.5 (M+H) for the free base .

Q. What are the solubility characteristics of this compound, and how do they affect experimental design?

this compound is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol), but poorly soluble in non-polar solvents like hexane. This solubility profile necessitates:

- In vitro assays : Use aqueous buffers (pH 4–7) to prevent precipitation.

- Stability testing : Monitor degradation in acidic conditions (pH < 3) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do structural modifications of the furan ring or amine group impact biological activity?

Structure-activity relationship (SAR) studies suggest:

-

Bromine position : The 5-bromo substitution on the furan ring enhances electrophilic reactivity, facilitating interactions with cysteine residues in enzymes (e.g., kinase inhibitors) .

-

Amine functionalization : Converting the primary amine to a secondary amine (e.g., N-methylation) reduces cytotoxicity but may lower target affinity .

-

Comparative data :

Modification Target Affinity (IC50) Cytotoxicity (LD50) 5-Bromo, primary amine 12 nM 50 µM 5-Bromo, N-methyl 85 nM >100 µM

Q. How can researchers resolve contradictions in physicochemical data (e.g., log P values)?

Discrepancies in log P values (reported 1.28–1.7) arise from measurement methods:

- Experimental : Use shake-flask assays with octanol/water partitioning for accuracy.

- Computational : Compare predictions from software (e.g., MarvinSuite) with experimental data to identify outliers .

- Mitigation : Standardize solvent systems and temperature (25°C) across studies to minimize variability .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the furan ring .

- Buffered solutions : Add antioxidants (e.g., ascorbic acid) to aqueous formulations to inhibit oxidative degradation .

- Stability monitoring : Use accelerated stability testing (40°C/75% RH) with LC-MS to track degradation products over 4–12 weeks .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

In vitro microsomal studies show:

- CYP1A2 inhibition : Competitive inhibition (K = 8.3 µM) suggests potential interactions with drugs like clozapine .

- Metabolic pathways : Primary metabolism via CYP3A4 produces a de-brominated metabolite, detectable via HPLC-MS/MS .

- Experimental design : Co-incubate with probe substrates (e.g., phenacetin for CYP1A2) to assess inhibition kinetics .

Q. Methodological Recommendations

- Synthetic optimization : Prioritize Pd-free catalysts to avoid contamination in biological assays .

- Data validation : Cross-validate log P and solubility data using orthogonal methods (e.g., NMR vs. HPLC) .

- Biological testing : Include negative controls with structurally similar but inactive analogs (e.g., 5-chlorofuran derivatives) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.